molecular formula C9H9N B1626147 4-Ethynyl-2,6-dimethyl-pyridine CAS No. 86520-95-8

4-Ethynyl-2,6-dimethyl-pyridine

Cat. No. B1626147
CAS RN: 86520-95-8
M. Wt: 131.17 g/mol
InChI Key: GADAGOMYXYMHKZ-UHFFFAOYSA-N
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Description

4-Ethynyl-2,6-dimethyl-pyridine is a chemical compound with the molecular formula C9H9N . It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Synthesis Analysis

The synthesis of pyridine derivatives, including this compound, can be achieved through various methods. One such method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . Another approach involves a reaction sequence involving a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with ethynyl (C≡CH) and methyl (CH3) substituents. The ethynyl group is attached at the 4-position of the pyridine ring, while the methyl groups are attached at the 2 and 6 positions .


Chemical Reactions Analysis

Pyridine derivatives, including this compound, can undergo various chemical reactions. For instance, they can participate in cross-coupling reactions with aryl bromides in the presence of a palladium catalyst . They can also undergo direct C-4-H alkylation with alkyl halides .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 131.18 . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, would require further experimental data.

Scientific Research Applications

  • Catalysis and Analytical Chemistry : 4-Dimethylaminopyridine, a related compound, has been identified as an effective catalyst for acylations by acetic anhydride, demonstrating a specific catalytic activity significantly greater than that of pyridine. This catalytic activity facilitates the titrimetric determination of hydroxy groups in various compounds (Connors & Albert, 1973).

  • Surface Chemistry and Nanotechnology : The study of molecular architectures, such as Kagome networks and coordinated/covalent dimers, was conducted using a derivative of 4-Ethynyl-2,6-dimethyl-pyridine. These architectures were found to be sensitive to underlying metallic surfaces and were characterized using low-temperature scanning tunnelling microscopy (Ren et al., 2018).

  • Material Science and Coordination Chemistry : Bis(4-pyridylethynyl)mercury, synthesized from 4-Ethynylpyridine, forms infinite zigzag chains with a T-shaped coordination geometry. This structure is significant for understanding the geometric and electronic properties of coordination compounds (Hoskins et al., 1996).

  • Low-Temperature Magnetic Refrigerants : A study involving pyridine-2,6-dimethanol, a related compound, led to the development of a {Cu(II)15Gd(III)7} cagelike molecule. This molecule exhibits overall ferrimagnetic behavior and shows promise as a low-temperature magnetic refrigerant (Dermitzaki et al., 2013).

  • Chemical Synthesis and Pyrolysis : Research involving derivatives of 4-Ethynylpyridine explored their pyrolysis, leading to the synthesis of various heteroaromatic compounds such as benzo[f]isoquinoline and azuleno[1,2-b]pyridine. This research provides insight into the mechanisms of such transformations (Dix et al., 2002).

properties

IUPAC Name

4-ethynyl-2,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-4-9-5-7(2)10-8(3)6-9/h1,5-6H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADAGOMYXYMHKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80517606
Record name 4-Ethynyl-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86520-95-8
Record name 4-Ethynyl-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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